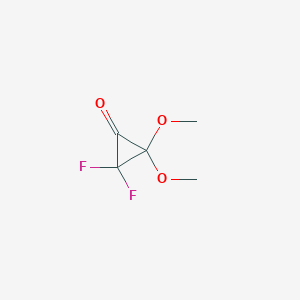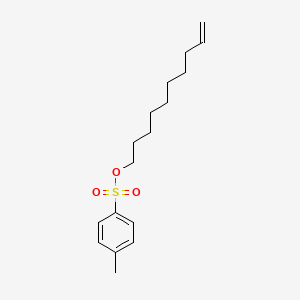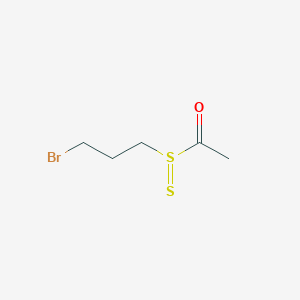
(2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with a unique structure. This compound features a tetrahydropyran ring substituted with a formylphenoxy group and multiple hydroxyl groups. Its stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a protected sugar derivative, which undergoes a series of functional group transformations, including protection and deprotection steps, to introduce the formylphenoxy group and the hydroxyl groups in the desired positions. The reaction conditions often involve the use of protecting groups, such as acetals or silyl ethers, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Tosyl chloride (TsCl) for converting hydroxyl groups to tosylates, followed by nucleophilic substitution with various nucleophiles
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to an alcohol
Substitution: Formation of ethers, esters, or other substituted derivatives
Scientific Research Applications
(2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antioxidant activity could be attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-6-(3-Hydroxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a formyl group.
(2S,3S,4S,5R,6S)-6-(3-Methoxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
The presence of the formyl group in (2S,3S,4S,5R,6S)-6-(3-Formylphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid imparts unique reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with the hydroxyl or methoxy derivatives. Additionally, the stereochemistry of the compound plays a crucial role in its interactions with biological targets, making it a valuable molecule for studying structure-activity relationships.
Properties
Molecular Formula |
C13H14O8 |
|---|---|
Molecular Weight |
298.24 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(3-formylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H14O8/c14-5-6-2-1-3-7(4-6)20-13-10(17)8(15)9(16)11(21-13)12(18)19/h1-5,8-11,13,15-17H,(H,18,19)/t8-,9-,10+,11-,13+/m0/s1 |
InChI Key |
MKHFFTLXBYQBTI-XPORZQOISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C=O |
Canonical SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
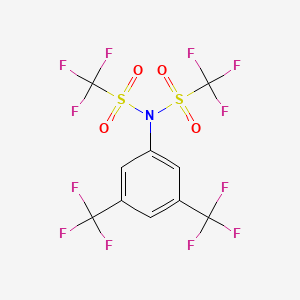
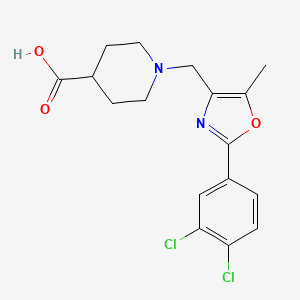
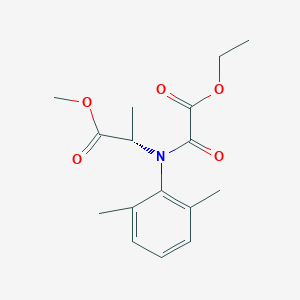
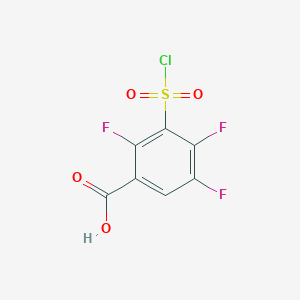
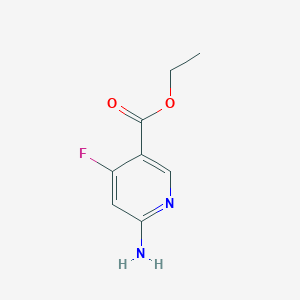
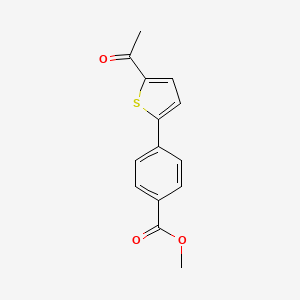
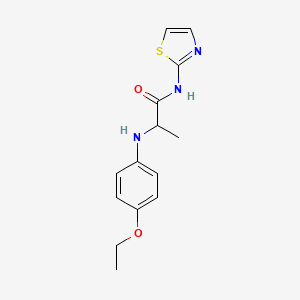
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
